trans-(3-Methyl-pyrrolidin-2-yl)-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

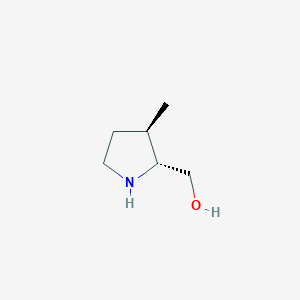

trans-(3-Methyl-pyrrolidin-2-yl)-methanol: is an organic compound characterized by a pyrrolidine ring substituted with a methyl group at the third position and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(3-Methyl-pyrrolidin-2-yl)-methanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methylpyrrolidine.

Hydroxymethylation: The 3-methylpyrrolidine undergoes hydroxymethylation at the second position. This can be achieved using formaldehyde and a suitable reducing agent such as sodium borohydride under controlled conditions.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-(3-Methyl-pyrrolidin-2-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

trans-(3-Methyl-pyrrolidin-2-yl)-methanol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-(3-Methyl-pyrrolidin-2-yl)-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

trans-(3-Methyl-pyrrolidine-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

cis-(3-Methyl-pyrrolidin-2-yl)-methanol: The cis isomer of the compound with different spatial arrangement.

3-Methyl-pyrrolidine: Lacks the hydroxymethyl group.

Uniqueness

trans-(3-Methyl-pyrrolidin-2-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Trans-(3-Methyl-pyrrolidin-2-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its pyrrolidine ring, which is known for its versatility in drug design. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as a nucleophile or electrophile , facilitating the formation of covalent bonds with target biomolecules. This interaction can lead to modulation of enzyme activities or receptor functions, influencing various physiological processes.

Biological Activities

-

Antioxidant Activity :

- Studies have shown that compounds with similar structures exhibit significant antioxidant properties, reducing oxidative stress in cells.

-

Neuroprotective Effects :

- Research indicates that derivatives of pyrrolidine compounds can protect neuronal cells from apoptosis, potentially useful in neurodegenerative diseases.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial activity against certain pathogens, although further studies are needed to confirm these effects.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest:

- Half-life : Approximately 15 minutes when administered intraperitoneally (ip) and 30 minutes via oral gavage in animal models .

- Metabolic Stability : The compound shows moderate metabolic stability, which may influence its therapeutic efficacy and dosing regimens.

Case Studies

-

Neuroprotective Study :

- In a study involving rat models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function compared to control groups. Gene expression analysis indicated upregulation of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Antimicrobial Efficacy :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, Neuroprotective |

| cis-(3-Methyl-pyrrolidin-2-yl)-methanol | Structure | Less stable; potential for lower activity |

| 1-Benzyl-3-methyl-pyrrolidin-2-yl-methanol | Structure | Similar mechanisms; higher lipophilicity |

Properties

IUPAC Name |

[(2R,3R)-3-methylpyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWLHKFAJXALLT-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.